methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoate
Overview
Description
Methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoate is a complex organic compound that features a combination of benzodioxole and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoate typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Naphthalene Derivative Preparation: The naphthalene-1-carbonyl chloride can be synthesized from naphthalene through Friedel-Crafts acylation.
Coupling Reaction: The benzodioxole and naphthalene derivatives are coupled using a base such as triethylamine in an appropriate solvent like dichloromethane.
Esterification: The final step involves the esterification of the product with methanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions may target the carbonyl group in the naphthalene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-(phenylamino)prop-2-enoate: Similar structure but with a phenyl group instead of a naphthalene moiety.
Methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)prop-2-enoate: Similar structure but with a benzoyl group instead of a naphthalene moiety.
Uniqueness
Methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoate is unique due to the presence of both benzodioxole and naphthalene moieties, which may confer distinct electronic and steric properties, influencing its reactivity and interactions in various applications.
Properties
IUPAC Name |
methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-26-22(25)18(11-14-9-10-19-20(12-14)28-13-27-19)23-21(24)17-8-4-6-15-5-2-3-7-16(15)17/h2-12H,13H2,1H3,(H,23,24)/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMNJJGXMDGFTR-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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